Product packaging for H-Leu-OtBu.HCl(Cat. No.:CAS No. 2748-02-9)

H-Leu-OtBu.HCl

Cat. No.: B555351
CAS No.: 2748-02-9
M. Wt: 223.74 g/mol
InChI Key: RFUWRXIYTQGFGA-QRPNPIFTSA-N
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Description

H-Leu-OtBu is a leucine ester and an amino acid-containing building block. It increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibits L-[14C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively. H-Leu-OtBu has been used in the synthesis of peptide-based ligands of the neurokinin-1 (NK1) receptor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClNO2 B555351 H-Leu-OtBu.HCl CAS No. 2748-02-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950174
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748-02-9
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride
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Significance in Organic and Medicinal Chemistry Research

The primary importance of L-Leucine tert-butyl ester hydrochloride in organic synthesis lies in its function as a protecting group for the carboxyl moiety of L-leucine. google.com The bulky tert-butyl ester prevents the carboxylic acid from participating in unwanted side reactions during complex chemical transformations, such as peptide synthesis. google.com This protection is crucial for the sequential and controlled formation of peptide bonds, which are fundamental to creating peptides and proteins in a laboratory setting. chemimpex.com

In medicinal chemistry, this compound serves as a vital starting material for the synthesis of new therapeutic agents. chemimpex.com Its incorporation into drug candidates can influence properties like bioavailability. chemimpex.com Researchers have utilized L-Leucine tert-butyl ester hydrochloride in the development of peptide-based ligands, for instance, those targeting the neurokinin-1 (NK1) receptor, which is implicated in various physiological processes. caymanchem.com Furthermore, it has been used in the synthesis of prodrugs designed for anticancer therapy, highlighting its versatility in drug discovery. nih.gov Recent studies have also involved its use in creating novel compounds that target proteins like tubulin and CDC5L, which are significant in cancer research. acs.org

Role As a Chiral Building Block in Advanced Synthesis

The inherent chirality of L-Leucine tert-butyl ester hydrochloride, derived from the naturally occurring L-leucine, makes it an invaluable chiral building block in advanced organic synthesis. Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals. The use of enantiomerically pure starting materials like L-Leucine tert-butyl ester hydrochloride ensures the synthesis of target molecules with a specific three-dimensional arrangement, which is often essential for their desired biological function.

This compound is employed in asymmetric synthesis, where the goal is to create a chiral product selectively. For example, it is a precursor in the synthesis of chiral ligands, such as phosphinooxazolines (PHOX), which are used to catalyze reactions that produce one enantiomer in excess of the other. sigmaaldrich.com The large steric hindrance provided by the tert-butyl group can influence the stereochemical outcome of reactions, making it a useful tool for chemists to control the architecture of complex molecules. nih.gov Its application extends to the preparation of chiral polymers capable of catalyzing the kinetic resolution of alcohols. sigmaaldrich.com

Overview of Research Trajectories and Future Perspectives

Current research involving L-Leucine tert-butyl ester hydrochloride continues to explore its potential in synthesizing biologically active molecules. The focus remains on its application in peptide chemistry and as a chiral template. tcichemicals.commedchemexpress.com Scientists are investigating its role in creating peptidomimetics, which are molecules that mimic the structure and function of peptides but may have improved properties such as stability and oral bioavailability.

Future perspectives point towards the expanded use of L-Leucine tert-butyl ester hydrochloride and similar amino acid derivatives in the development of targeted therapies. As our understanding of metabolic pathways and disease mechanisms grows, the demand for complex, stereospecific molecules is increasing. chemimpex.comnih.gov The unique structural features of this compound make it a valuable tool for constructing novel molecular architectures to address challenges in medicine, such as cancer and neurological disorders. acs.orgnih.gov The ongoing development of more efficient synthetic methods will likely broaden the accessibility and application of this and other chiral building blocks in both academic and industrial research. google.com

Table 1: Physicochemical Properties of L-Leucine tert-butyl ester hydrochloride

Property Value
CAS Number 2748-02-9 sigmaaldrich.com
Molecular Formula C₁₀H₂₁NO₂ · HCl caymanchem.com
Molecular Weight 223.74 g/mol sigmaaldrich.com
Appearance White to almost white crystalline powder tcichemicals.com
Purity ≥98% sigmaaldrich.comthermofisher.com
Optical Activity [α]20/D +18.0 to +21.0° (c=2 in EtOH) tcichemicals.com
Storage Temperature -20°C sigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

Compound Name
L-Leucine tert-butyl ester hydrochloride
L-Leucine
Peptides
Proteins
Neurokinin-1 (NK1) receptor ligands
Phosphinooxazolines (PHOX)
Peptidomimetics
Tubulin
CDC5L
L-alanine-t-butyl ester hydrochloride
tert-Butyl acetate
L-Alanine
Perchloric acid
L-serine
Phenylalanine
Tyrosine
Threonine
Isobutylene
Sulfuric acid
L-tert-Leucine
(S)-tert-butylPHOX
N-acetylthiazolidinethione
L-γ-methyleneglutamic acid amides
L-pyroglutamic acid
Trifluoroethyl trifluoroacetate (B77799)
l-phenylalanine
l-methionine
l-glutamine
bis(4-nitrophenyl) carbonate
N,N-diisopropylethylamine
Trifluoroacetic acid
3,4,5-trimethoxyaniline
2,4,6-trichloropyrimidine-5-carbaldehyde
L-tert-Leucine Methyl Ester Hydrochloride
Trimethylpyruvic acid
N-(Boc)-Allylglycine methyl ester
Dimethyl fumarate
Boc-L-Ala
(S)-Methyl 2-aminopent-4-enoate hydrochloride
tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate
tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate
Vinyl bromide
Methyltriphenylphosphonium bromide
α-tert-butyl N-(PhF) aspartate β-aldehyde

An in-depth examination of the synthetic routes to L-Leucine tert-butyl ester hydrochloride reveals a variety of chemical and biocatalytic strategies. These methods focus on the efficient and stereoselective production of this important amino acid derivative.

Applications in Advanced Organic Synthesis

Peptide Synthesis and Biologically Active Peptides

The primary application of L-Leucine tert-butyl ester hydrochloride is in the synthesis of peptides. The protection of the C-terminus is essential to prevent unwanted side reactions during the formation of peptide bonds. google.com The tert-butyl ester is a favored protecting group due to its stability under various reaction conditions and its clean, acid-labile deprotection. orgsyn.orgyoutube.com

In Solid-Phase Peptide Synthesis (SPPS), a peptide chain is assembled sequentially while anchored to a solid resin support. lsu.edu L-Leucine tert-butyl ester hydrochloride can be utilized in the initial stages of SPPS, particularly when the leucine (B10760876) residue is at the C-terminus of the desired peptide. The general strategy involves coupling the N-protected amino acid to the resin, followed by deprotection of the N-terminus and subsequent coupling with the next amino acid in the sequence. thieme-connect.de

The use of tert-butyl-based side-chain protecting groups in conjunction with the Fmoc/tBu strategy is a cornerstone of modern SPPS. thieme-connect.de While Boc-amino acid pentafluorophenyl esters have also been successfully employed in SPPS, they often require modified resins and specific reaction media. nih.gov The tert-butyl ester of a C-terminal amino acid provides compatibility within these established protection schemes. youtube.com

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS where the peptide is synthesized while remaining dissolved in a solvent. nih.gov L-Leucine tert-butyl ester hydrochloride serves as a key reagent in this methodology. It acts as the nucleophile (after neutralization of the hydrochloride salt) that attacks the activated carboxyl group of an N-protected amino acid to form a dipeptide. nih.gov

The tert-butyl ester protects the C-terminus of the leucine residue during the coupling reaction. Following the formation of the peptide bond, the tert-butyl group can be selectively removed using acid, such as trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent coupling steps in the synthesis of a larger peptide. nih.gov This iterative process of coupling and deprotection is central to LPPS. nih.gov

The unique properties of the tert-butyl ester group are leveraged in the synthesis of specialized peptide structures like ligands and prodrugs. The steric bulk of the tert-butyl group can significantly enhance the metabolic stability of a prodrug by preventing premature hydrolysis by esterase enzymes in the body. nih.govacs.org

Research into prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (B1670411) (DON) demonstrated that a tert-butyl ester promoiety (P5) was significantly more stable in gastrointestinal (GI) homogenates compared to smaller alkyl esters like methyl (P1) and ethyl (P2). nih.gov This increased stability is crucial for improving a drug's pharmacokinetic profile and ensuring it reaches its target tissue intact. nih.govnih.gov Similarly, in the development of thiazolide prodrugs, tert-leucine ester derivatives were synthesized, where the bulky t-butyl group was noted as necessary to impart sufficient stability to the final products. acs.org Further studies have utilized L-Leucine tert-butyl ester in the synthesis of prodrugs for L-γ-methyleneglutamic acid amides, showcasing its utility in developing potential anticancer agents. nih.gov

Table 1: Stability of DON Prodrugs with Different Ester Groups

Prodrug ID Ester Group % Remaining (1 hr in GI Homogenate)
P1 Methyl <10%
P2 Ethyl <10%
P3 Cyclopropyl <10%
P5 tert-Butyl >50%

Data sourced from studies on DON prodrug stability. nih.gov

Macrocyclic peptides are a significant class of therapeutics that often exhibit enhanced stability, selectivity, and cell permeability compared to their linear counterparts. nih.gov The synthesis of these cyclic structures frequently involves the initial preparation of a linear peptide precursor using methods like SPPS or LPPS.

L-Leucine tert-butyl ester hydrochloride can be incorporated as a building block into the linear peptide chain. Once the full-length linear peptide is assembled, a "head-to-tail" macrocyclization can be performed. This requires the deprotection of both the N-terminus and the C-terminus of the peptide. The tert-butyl ester at the C-terminus is typically cleaved under acidic conditions to yield a free carboxylic acid. This free acid is then activated and reacted with the free N-terminal amine of the same molecule, forming a cyclic amide bond (a lactam) and completing the macrocycle. nih.gov Various chemical strategies, including the use of coupling reagents or specialized ligation chemistries, can facilitate this final cyclization step. nih.gov

Synthesis of Unnatural Amino Acids and Derivatives

L-Leucine tert-butyl ester hydrochloride is a derivative of a natural amino acid, but it is a valuable starting material and chiral building block for the synthesis of non-proteinogenic, or "unnatural," amino acids and their derivatives. google.comchemicalbook.com These novel amino acids are critical components in the development of peptidomimetics and other biologically active molecules. nih.gov

A prominent example of a related unnatural amino acid is L-tert-leucine, which is valued for its bulky tert-butyl side chain that can induce asymmetry in chemical reactions. google.comnih.gov The synthesis of L-tert-leucine can be achieved through various methods, including enzymatic routes that offer high optical purity and milder reaction conditions compared to traditional chemical synthesis. chemicalbook.comnih.gov For instance, leucine dehydrogenase (LeuDH) enzymes can catalyze the reductive amination of trimethylpyruvic acid to produce enantiopure L-tert-leucine with high conversion rates. nih.gov A fed-batch strategy using a novel LeuDH from Exiguobacterium sibiricum successfully transformed up to 0.8 M of the substrate into L-tert-leucine, achieving a concentration of 65.6 g/L. nih.gov

The inherent chirality of L-Leucine tert-butyl ester hydrochloride makes it a useful tool for asymmetric induction. In this process, the chiral center of the leucine molecule is used to control the stereochemical outcome of a new chiral center being formed elsewhere in the molecule. The significant steric hindrance provided by the tert-butyl group—both in the side chain of related molecules like L-tert-leucine and in the ester moiety of the subject compound—plays a key role in this stereochemical control. google.comnih.gov

Amino acid derivatives with bulky groups serve as effective templates for inducing asymmetry. google.com For example, L-tert-leucine is often used as a chiral auxiliary or template because its tert-butyl side chain creates a sterically demanding environment that directs incoming reagents to approach from a specific face, leading to a product with high stereoselectivity. nih.gov The principle extends to L-Leucine tert-butyl ester hydrochloride, where its fixed chirality and sterically bulky ester group can influence the stereochemistry of reactions at adjacent positions.

Building Blocks for Pharmaceutical Intermediates

L-Leucine tert-butyl ester hydrochloride is a fundamental precursor in the synthesis of intermediates for several important pharmaceuticals. Its role is particularly notable in the development of antiviral drugs. For instance, it is a key component in the synthesis of the HIV protease inhibitor Atazanavir. chemicalbook.comruifuchemical.com The synthesis involves coupling N-methoxycarbonyl-L-tert-leucine, derived from L-leucine, with other complex fragments to construct the final drug molecule. chemicalbook.com Similarly, derivatives of L-leucine are integral to the synthesis of Nirmatrelvir, an antiviral medication used for the treatment of COVID-19. ias.ac.in In this context, N-trifluoroacetyl L-tert-leucine is coupled with other synthetic intermediates to form a dipeptide fragment of the final drug. ias.ac.in

Beyond antiviral applications, L-Leucine tert-butyl ester hydrochloride is utilized in the creation of prodrugs for cancer therapy. Researchers have synthesized L-γ-methyleneglutamic acid amides and their tert-butyl ester prodrugs, starting from L-pyroglutamic acid, to target glutamine metabolism in cancer cells. liverpool.ac.uknih.gov Furthermore, it has been used in the synthesis of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, which have shown potent antitumor activity by targeting tubulin and CDC5L. chemicalbook.comacs.org The synthesis of these compounds involves the condensation of various amino acid tert-butyl esters, including that of L-leucine, with other heterocyclic cores. chemicalbook.comacs.org

Table 1: Examples of Pharmaceutical Intermediates Synthesized from L-Leucine Derivatives

Pharmaceutical Agent/TargetIntermediate Derived from L-LeucineTherapeutic Area
AtazanavirN-methoxycarbonyl-L-tert-leucineHIV/AIDS
NirmatrelvirN-trifluoroacetyl L-tert-leucineCOVID-19
Anticancer ProdrugsL-γ-methyleneglutamic acid amide tert-butyl estersOncology
Antitumor AgentsDiaryl-substituted pyrazolo[3,4-d]pyrimidinesOncology

Chiral Ligand and Catalyst Development

The inherent chirality of L-Leucine tert-butyl ester hydrochloride makes it an excellent scaffold for the design and synthesis of chiral ligands and catalysts. These are instrumental in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

Design of Chiral Phosphoramidites in Asymmetric Cycloaddition

Phosphoramidites have emerged as a privileged class of chiral ligands in asymmetric catalysis due to their modular nature and the high levels of stereocontrol they can impart. nih.govspringernature.com L-tert-leucine-derived phosphoramidite (B1245037) ligands, often referred to as AmidPhos ligands, have been successfully designed and employed in asymmetric cycloaddition reactions. chemicalbook.com The synthesis of these ligands typically involves the reaction of a chiral backbone, derived from L-leucine, with a phosphorus-containing moiety. The modular design allows for the fine-tuning of steric and electronic properties to optimize catalytic performance. rug.nl The design principles often focus on creating a well-defined chiral pocket around the metal center to effectively control the approach of the substrates. nih.govresearchgate.net

Application in Enantioselective Catalysis

L-leucine-derived chiral ligands have demonstrated significant success in various enantioselective catalytic transformations. A notable application is in the silver(I)-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. chemicalbook.com The use of an L-tert-leucine-derived AmidPhos ligand in combination with a silver salt afforded highly functionalized pyrrolidines in excellent yields and with high enantioselectivities (up to 98% ee). chemicalbook.com

The utility of phosphine-phosphoramidite ligands derived from amino acids extends to other important reactions, including rhodium-catalyzed asymmetric hydrogenation and hydroformylation, as well as palladium-catalyzed asymmetric allylic alkylation. dicp.ac.cn L-leucine-based catalysts have also been explored in asymmetric aldol (B89426) reactions and other carbon-carbon bond-forming reactions. liverpool.ac.ukresearchgate.net The bulky tert-butyl group of the leucine derivative plays a crucial role in creating a chiral environment that directs the stereochemical outcome of the reaction.

Table 2: Application of L-Leucine-Derived Chiral Ligands in Enantioselective Catalysis

Reaction TypeCatalyst SystemProduct TypeEnantioselectivity (ee)
Asymmetric [3+2] CycloadditionL-tert-leucine-derived AmidPhos/Silver(I)PyrrolidinesUp to 98%
Asymmetric Aldol ReactionL-isoleucine-derived helical polyisocyanideAldol adductsUp to 95%

Derivatization Studies for Analytical and Synthetic Purposes

The chemical modification of L-Leucine tert-butyl ester hydrochloride through derivatization is a key strategy for both analytical characterization and the synthesis of new molecular entities. These derivatizations can enhance detectability in analytical methods or introduce new functionalities for further synthetic transformations.

Pre-column Derivatization for Chromatographic Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a common technique used to improve the detection and separation of amino acids, which often lack a strong chromophore. nih.govchubu.ac.jpactascientific.com L-leucine and its esters can be derivatized with various reagents to introduce a UV-active or fluorescent tag.

One such method involves derivatization with di-tert-butyl dicarbonate, which reacts with the amino group to form a Boc-protected derivative that can be readily analyzed by reversed-phase HPLC with UV detection. nih.govresearchgate.netsigmaaldrich.comresearchgate.net Another widely used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). springernature.comnih.gov Reaction of an amino acid with Marfey's reagent forms diastereomeric adducts that can be separated and quantified by LC-MS/MS, allowing for the determination of enantiomeric purity. nih.gov These methods are crucial for quality control in pharmaceutical synthesis and for detailed biochemical analysis.

Table 3: Common Derivatizing Reagents for HPLC Analysis of Amino Acids

Derivatizing ReagentDetection MethodPurpose of Derivatization
Di-tert-butyl dicarbonateUVImproved chromatographic retention and UV detection
Marfey's reagent (FDAA)UV, MSChiral resolution and quantification of enantiomers

Formation of Amides and Other Derivatives

The amino and ester functionalities of L-Leucine tert-butyl ester hydrochloride provide reactive sites for the synthesis of a wide range of derivatives. Amide bond formation is a fundamental transformation in organic and medicinal chemistry. L-Leucine tert-butyl ester hydrochloride can be readily coupled with carboxylic acids to form dipeptides and other amide-containing molecules. chubu.ac.jpnih.gov This is a cornerstone of peptide synthesis, where the tert-butyl ester serves as a protecting group for the C-terminus. google.com The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids, including leucine, has been reported, providing a library of compounds for various studies. capes.gov.br

Furthermore, the amino group can be converted into a carbamate (B1207046). For example, reaction with bis(4-nitrophenyl) carbonate can yield a carbamate intermediate, which can be further functionalized. chemicalbook.comacs.org The synthesis of tert-butyl carbamates from carboxylic acids via a modified Curtius rearrangement has also been described, showcasing another route to carbamate derivatives. nih.govorganic-chemistry.org These derivatization strategies significantly expand the synthetic utility of L-Leucine tert-butyl ester hydrochloride, enabling its incorporation into a diverse array of complex molecules.

Research on Biological and Pharmacological Applications

Role in Metabolic Pathway Studies

The compound is instrumental in research concerning metabolic pathways, aiding scientists in understanding the mechanisms behind various physiological and pathological conditions. chemimpex.com

L-Leucine tert-butyl ester hydrochloride is a valuable building block for the synthesis of peptides and proteins in a research context. chemimpex.com The parent amino acid, L-leucine, is known to play a significant role in stimulating muscle protein synthesis, a topic of particular interest in studies on aging. nih.gov Research has shown that leucine (B10760876) supplementation can enhance the fractional synthesis rate (FSR) of myofibrillar muscle proteins in the elderly. nih.gov Specifically, one study observed a significant increase in muscle FSR in elderly men who consumed a leucine-supplemented diet compared to a control group (0.083% h⁻¹ vs. 0.053% h⁻¹). nih.gov This suggests that increased leucine availability alone can promote muscle protein synthesis, independent of a large increase in other amino acids. nih.gov The use of derivatives like the tert-butyl ester facilitates such investigations by providing a stable and effective means of introducing leucine into experimental systems. chemimpex.com

L-leucine and its derivatives are subjects of research into metabolic disorders such as obesity and type 2 diabetes. chemimpex.comdoaj.org Studies suggest that L-leucine supplementation can reduce body weight and improve glucose metabolism in animal models. doaj.orgnih.gov For instance, postnatal L-leucine supplementation in mice exposed to maternal cigarette smoke—a model known to increase the risk for metabolic disorders—was found to improve glucose tolerance and reduce fat mass. doaj.orgnih.gov L-leucine is believed to interact with the insulin (B600854) signaling pathway and modulate the use of glucose by skeletal muscle. researchgate.net It may also activate the mammalian target of rapamycin (B549165) (mTOR) in the hypothalamus, contributing to weight loss and improved glucose homeostasis. nih.gov The use of L-leucine tert-butyl ester hydrochloride in such studies helps researchers explore these metabolic pathways. chemimpex.com

Drug Discovery and Development Research

The compound is a key intermediate in the synthesis of various pharmaceutically active molecules and is used in the development of new therapeutic strategies. tcichemicals.comejbiotechnology.info

The L-tert-leucine moiety, for which L-leucine tert-butyl ester hydrochloride is a starting material, is a critical component in the structure of several potent enzyme inhibitors. ejbiotechnology.infoigem.orgjmb.or.kr

HIV Protease Inhibitors: L-tert-leucine is incorporated into protease inhibitors for the Human Immunodeficiency Virus (HIV). igem.orgjmb.or.kr HIV protease is essential for the virus's replication, and inhibitors that block its active site are a cornerstone of antiretroviral therapy (ART). nih.govnih.gov The bulky tert-butyl side chain of the leucine derivative provides significant steric hindrance, which can be advantageous in designing molecules that fit securely into the protease's active site, enhancing the inhibitor's effect. igem.org Atazanavir is an example of an HIV protease inhibitor whose structure incorporates this important intermediate. igem.org

Hepatitis C Virus (HCV) RNA Polymerase Inhibitors: L-tert-leucine is also an important intermediate in the synthesis of drugs targeting the Hepatitis C virus (HCV). igem.org Specifically, it is a component of Telaprevir, a protease inhibitor used to treat HCV. igem.org The HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a primary target for antiviral drugs as it is essential for replicating the viral genome. nih.govnih.govmdpi.com

L-Leucine tert-butyl ester hydrochloride is employed in the formulation and development of drug delivery systems. chemimpex.com Its stability and solubility characteristics make it a suitable choice for creating effective delivery mechanisms for amino acids, which can be crucial for enhancing the bioavailability of therapeutic agents. chemimpex.com

The tert-butyl ester group is a key feature in the design of prodrugs for cancer therapy, intended to improve metabolic stability and targeted tumor delivery. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body, a strategy often used to improve a drug's pharmacokinetic properties or reduce its toxicity to healthy tissues. hopkinsmedicine.org

Glutamine Antagonist Prodrugs: Researchers have designed and evaluated tripeptide-based prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (B1670411) (DON). nih.govnih.gov Cancer cells often have a high demand for the amino acid glutamine to fuel their rapid growth. hopkinsmedicine.org DON is a potent anticancer agent, but its toxicity to normal tissues, particularly the gastrointestinal tract, has limited its use. nih.govnih.gov By creating a prodrug, such as DRP-104, scientists aim to deliver the active drug more specifically to tumors. hopkinsmedicine.org Further research has focused on replacing the isopropyl ester in DRP-104 with a more stable tert-butyl ester to improve metabolic stability and increase the drug's exposure in the tumor. nih.govnih.gov

L-γ-Methyleneglutamic Acid Amide Prodrugs: In another area of cancer research, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated. olemiss.edunih.gov These compounds have shown the ability to inhibit the growth of various breast cancer cell lines. olemiss.edu Pharmacokinetic studies of the parent compounds revealed good tissue distribution, and the development of tert-butyl ester prodrugs is an effort to further optimize their therapeutic potential. nih.gov

Data Tables

Table 1: Research Applications of L-Leucine tert-butyl ester hydrochloride

Research Area Specific Application Key Findings/Rationale References
Metabolic Studies Investigation of Protein SynthesisServes as a building block for peptides; parent amino acid (leucine) stimulates muscle protein synthesis in the elderly. chemimpex.comnih.gov
Research on Metabolic DisordersUsed in studies on obesity and diabetes; parent amino acid improves glucose tolerance and reduces fat mass in animal models. chemimpex.comdoaj.orgnih.gov
Drug Discovery Inhibitor Synthesis (HIV/HCV)A key intermediate for HIV protease inhibitors (e.g., Atazanavir) and HCV inhibitors (e.g., Telaprevir). igem.orgjmb.or.kr
Drug Delivery SystemsUsed to create stable and effective delivery systems for amino acids due to its chemical properties. chemimpex.com
Cancer Prodrug DesignThe tert-butyl ester group enhances metabolic stability and tumor-targeted delivery of anticancer agents like glutamine antagonists. nih.govnih.govnih.gov

Investigation in Molecular Recognition and Biological Interactions

The hydrochloride salt of L-Leucine's tert-butyl ester is a compound of interest in studies concerning molecular interactions, spanning from chiral recognition on engineered surfaces to its engagement with biological systems.

Chiral Recognition in Layered Molecular Spaces

The unique stereochemistry of L-Leucine tert-butyl ester hydrochloride has been harnessed to create materials with the ability to distinguish between different chiral molecules. Researchers have successfully developed novel chiral layered molecular spaces by chemically grafting L-leucine tert-butyl ester (L-Leu-OtBu) onto a specially prepared layered carboxylpropylamidephenylsilica (CPAPhS). rsc.orgpsu.edu

The synthesis process involves first treating the layered CPAPhS with thionyl chloride (SOCl₂), and then reacting it with L-leucine tert-butyl ester. psu.edu Following this grafting step, the tert-butyl ester group, which acts as a protective group for the carboxyl end of the amino acid, is removed using dilute trifluoroacetic acid (TFA). rsc.orgpsu.edu This procedure results in the formation of L-(+)-leucine amidepropylamidephenylsilica, or L-(+)-Leu-APAPhS, a material with a two-dimensional layered structure containing the chiral L-leucine. rsc.orgpsu.edu

These newly synthesized layered materials, specifically L-(+)-Leu-APAPhS, have demonstrated notable chiral selectivity. rsc.orgpsu.edu In experiments involving chiral column chromatography, these materials showed a better ability to distinguish between enantiomers of amino acids like phenylalanine compared to the original, achiral layered space. psu.edu This indicates that incorporating the chiral structure of L-leucine into the layered material imparts it with the capability for chiral molecular recognition. rsc.org The successful grafting also suggests the potential for creating more complex layered molecular spaces with multiple amino acids, or peptides, to further explore molecular recognition processes. rsc.orgpsu.edu

Table 1: Synthesis and Properties of Chiral Layered Molecular Spaces

Starting MaterialGrafted MoleculeFinal Chiral SpaceKey FindingReference
Carboxylpropylamidephenylsilica (CPAPhS)L-leucine tert-butyl ester (L-Leu-OtBu)L-(+)-leucine amidepropylamidephenylsilica (L-(+)-Leu-APAPhS)Exhibits enhanced chiral selectivity for amino acids in chromatography. rsc.orgpsu.edu
Carboxylpropylamidephenylsilica (CPAPhS)D-alanine tert-butyl ester (D-Ala-OtBu)D-(−)-alanine amidepropylamidephenylsilica (D-(−)-Ala-APAPhS)Shows better chiral selectivity for phenylalanine, enabling separation. psu.edu

Interaction with Biological Targets (e.g., Spliceosomes)

L-Leucine tert-butyl ester hydrochloride, referred to as H-Leu-OtBu, serves as a valuable building block in the synthesis of molecules designed to interact with specific biological targets. For instance, it has been utilized in the creation of peptide-based ligands for the neurokinin-1 (NK-1) receptor, a protein involved in various physiological processes.

Beyond its role in synthesis, the compound itself has been observed to interact with cellular machinery. In studies using HeLa S3 cells, which naturally express the L-type amino acid transporter 1 (LAT1), H-Leu-OtBu was found to inhibit the uptake of L-[¹⁴C]leucine at a concentration of 1 mM. Furthermore, at a concentration of 0.4 mM, it was shown to increase the phosphorylation of the p70 ribosomal S6 kinase (p70S6K), a downstream substrate of the mTORC1 signaling pathway. The mTORC1 pathway is a central regulator of cell growth and metabolism that responds to amino acid availability, particularly leucine. nih.gov This suggests that L-Leucine tert-butyl ester can influence this critical cellular signaling cascade.

Table 2: Observed Biological Interactions of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu)

Biological Target/ProcessObserved Effect of H-Leu-OtBuConcentrationCell Line
L-type amino acid transporter 1 (LAT1)Inhibition of L-[¹⁴C]leucine uptake1 mMHeLa S3
mTORC1 Signaling PathwayIncreased phosphorylation of p70S6K0.4 mMHeLa S3
Neurokinin-1 (NK-1) Receptor LigandsUsed as a building block in their synthesisN/AN/A

Advanced Analytical Methodologies in Research

Spectroscopic Characterization in Synthetic Research (e.g., NMR, IR)

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized or commercial L-Leucine tert-butyl ester hydrochloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the molecular framework and the functional groups present in the compound.

In the ¹H NMR spectrum of L-Leucine tert-butyl ester hydrochloride, specific proton signals are expected. For instance, a characteristic singlet peak with a large integration value (9H) would correspond to the protons of the tert-butyl group. The protons of the isobutyl group of the leucine (B10760876) side chain would present as a doublet for the two methyl groups and a multiplet for the methine proton. The α-proton would appear as a triplet, and the protons of the methylene (B1212753) group adjacent to the chiral center would be observed as a multiplet. The amine protons would likely appear as a broad singlet. Research on related compounds, such as N-((R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-N-methyl-l-leucine, shows characteristic shifts for the leucine fragment protons which can be used for comparison. nih.gov

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the distinct carbons of the leucine side chain. Data for the related compound L-tert-leucine can offer insights into the expected chemical shifts for the carbon atoms in the vicinity of the chiral center. chemicalbook.com

Infrared (IR) spectroscopy is employed to identify the principal functional groups. The IR spectrum of L-Leucine tert-butyl ester hydrochloride would be expected to show a strong absorption band around 1740 cm⁻¹, characteristic of the C=O stretching vibration of the ester group. researchgate.net Additionally, N-H stretching vibrations from the hydrochloride salt of the primary amine would be visible in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present. The NIST database provides a reference IR spectrum for leucine, which can be used as a basis for interpreting the spectrum of its tert-butyl ester derivative. nist.gov

Table 1: Predicted Spectroscopic Data for L-Leucine tert-butyl ester hydrochloride

Technique Expected Chemical Shifts / Frequencies Corresponding Functional Group/Protons
¹H NMR Singlet (~1.5 ppm, 9H) (CH₃)₃C-
Multiplet (~1.7 ppm, 1H) -CH(CH₃)₂
Doublet (~0.9 ppm, 6H) -CH(CH ₃)₂
Triplet (~4.0 ppm, 1H) -CH (NH₃⁺)-
Multiplet (~1.8 ppm, 2H) -CH ₂-CH(CH₃)₂
Broad Singlet (~8.5 ppm, 3H) -NH₃⁺
¹³C NMR ~170 ppm C =O (ester)
~82 ppm -C (CH₃)₃
~28 ppm -C(C H₃)₃
~52 ppm -C H(NH₃⁺)-
~41 ppm -C H₂-
~25 ppm -C H(CH₃)₂
~22, 23 ppm -CH(C H₃)₂
IR ~1740 cm⁻¹ C=O stretch (ester)
~3000-3300 cm⁻¹ N-H stretch (amine salt)
~2800-3000 cm⁻¹ C-H stretch (alkyl)

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, UPLC-MS)

Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric excess of L-Leucine tert-butyl ester hydrochloride. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques.

Purity analysis is often performed using reversed-phase HPLC with UV detection. semanticscholar.org A C18 column is typically employed, and the mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The compound is detected by its UV absorbance, often at a low wavelength such as 210-220 nm. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. Commercial suppliers of L-Leucine tert-butyl ester hydrochloride often specify a purity of ≥98% as determined by HPLC.

The determination of enantiomeric excess is paramount, especially when the compound is used in the synthesis of stereospecific molecules like peptides. Chiral HPLC is the gold standard for this analysis. This can be achieved either by using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers or by derivatizing the amino acid ester with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net More advanced and rapid methods, such as ultra-high-performance liquid chromatography-ion mobility-mass spectrometry (UPLC-IM-MS) with a chiral core-shell tandem column approach, have been developed for the fast enantioselective analysis of amino acids. nih.gov Such methods can achieve separation in a matter of minutes. nih.gov In a study on the enantioanalysis of leucine, stochastic sensors have also been explored, demonstrating high sensitivity for distinguishing between L- and D-leucine. mdpi.com

Table 2: Typical HPLC and UPLC-MS Conditions for Analysis

Parameter HPLC (Purity) Chiral HPLC (Enantiomeric Excess) UPLC-MS/MS (Enantiomeric Excess)
Column Reversed-Phase C18 Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) Chiral Core-Shell Column
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate) Heptane/Isopropanol or other non-polar/polar mixtures Gradient of organic solvent and buffered aqueous phase
Detection UV at ~210 nm UV at ~210 nm Tandem Mass Spectrometry (MRM mode)
Flow Rate ~1.0 mL/min ~0.5-1.0 mL/min ~0.4-0.6 mL/min
Temperature Ambient or controlled (e.g., 25 °C) Controlled for better resolution Controlled

Mass Spectrometry in Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of L-Leucine tert-butyl ester hydrochloride. When coupled with chromatographic techniques (LC-MS), it also serves as an excellent method for monitoring reaction progress and identifying impurities.

In electrospray ionization mass spectrometry (ESI-MS), L-Leucine tert-butyl ester hydrochloride is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated form of the free base (C₁₀H₂₁NO₂), with a mass-to-charge ratio (m/z) of approximately 188.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information. The fragmentation pattern of L-Leucine tert-butyl ester hydrochloride would be expected to show characteristic losses. A significant fragmentation pathway for amino acid esters is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group. libretexts.org In this case, the loss of the tert-butoxy (B1229062) group (-OC(CH₃)₃) or isobutene from the tert-butyl group would result in specific fragment ions. Studies on the mass spectral analysis of amino acid butyl esters have shown that derivatization can enhance signal intensity, though L-Leucine tert-butyl ester hydrochloride can be analyzed directly. nih.gov The fragmentation of the leucine side chain would also produce characteristic ions. For instance, the loss of the isobutyl group is a common fragmentation pathway for leucine.

During synthetic procedures, LC-MS can be used to monitor the formation of L-Leucine tert-butyl ester hydrochloride from its starting materials and the disappearance of those starting materials. It can also be used to detect the formation of by-products, aiding in the optimization of reaction conditions.

Table 3: Expected Mass Spectrometry Fragmentation for L-Leucine tert-butyl ester hydrochloride ([M+H]⁺)

m/z of Fragment Ion Proposed Fragment Structure/Loss
~132.1 [M+H - C₄H₈]⁺ (Loss of isobutene)
~86.1 [M+H - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl group)
~74.1 [H₂N=CH-COOH]⁺ (Fragment from amino acid backbone)
~57.1 [C₄H₉]⁺ (tert-butyl cation)

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for the synthesis of amino acid esters, including L-Leucine tert-butyl ester hydrochloride, often involve the use of hazardous reagents and generate significant waste. nih.gov Current research is focused on developing more environmentally friendly and efficient synthetic strategies.

Key areas of development include:

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a green alternative to chemical catalysts. mdpi.comgoogle.com Enzymatic reactions are highly specific, occur under mild conditions, and reduce the formation of byproducts. mdpi.comnih.gov For instance, researchers have successfully used branched-chain aminotransferase for the asymmetric synthesis of L-tert-leucine. nih.gov

Ionic Liquids: Ionic liquids are being investigated as "designer solvents" that can be tailored to specific reaction conditions, potentially increasing reaction rates and selectivity in amino acid esterification. researchgate.net

Alternative Reagents: The use of reagents like trimethylchlorosilane in methanol (B129727) provides a convenient and high-yield method for preparing amino acid methyl ester hydrochlorides at room temperature. mdpi.comresearchgate.net

Mechanochemistry: Merging chemical and enzymatic protocols under mechanochemical conditions presents a more sustainable route for peptide synthesis by reducing solvent use. researchgate.net

Table 1: Comparison of Synthetic Routes for Amino Acid Esters

Method Advantages Disadvantages Key Research Findings
Traditional Chemical Synthesis Well-established, versatile Use of hazardous materials, harsh conditions, byproduct formation nih.gov Methods using thionyl chloride or p-toluenesulfonic acid are effective but not environmentally friendly. mdpi.com
Enzymatic Synthesis High specificity, mild conditions, reduced waste mdpi.com Can be slower, enzyme stability can be a concern Lipase-catalyzed esterification of levulinic acid and trimethylolpropane (B17298) showed high conversion rates. mdpi.com Asymmetric synthesis of L-tert-leucine using branched-chain aminotransferase has been demonstrated. nih.gov
Ionic Liquids "Designer solvents," can enhance reaction rates and selectivity researchgate.net Cost and potential toxicity of some ionic liquids N-ethylpyridinium trifluoroacetate (B77799) has been used as a green catalyst for amino acid ester synthesis. researchgate.net
Alternative Reagents Milder conditions, improved yields, operational simplicity mdpi.com May not be applicable to all amino acid esters Trimethylchlorosilane in methanol is efficient for various amino acid methyl esters. mdpi.comresearchgate.net
Mechanochemistry Reduced solvent use, sustainable researchgate.net Scalability can be a challenge Combined chemical and enzymatic methods under mechanochemical conditions offer a greener approach to peptide synthesis. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While L-Leucine itself has well-documented roles in muscle protein synthesis and metabolic regulation, the therapeutic potential of its ester derivatives, like the tert-butyl ester, is an active area of investigation. metwarebio.comnih.gov The tert-butyl ester group can enhance the metabolic stability of a parent compound, making it a valuable modification in drug design. nih.gov

Potential future applications being explored include:

Drug Delivery and Prodrugs: The tert-butyl ester moiety can be used to create prodrugs of therapeutic agents. This approach was recently demonstrated in the development of prodrugs for the anticancer agent 6-diazo-5-oxo-l-norleucine (B1670411) (DON), where the tert-butyl ester improved metabolic stability and tumor delivery. nih.gov

Targeting Specific Cellular Processes: Derivatives of L-Leucine esters have been shown to have specific biological activities. For example, L-leucyl-L-leucine methyl ester selectively kills cytotoxic lymphocytes by being metabolized into membranolytic compounds within these cells. nih.gov This suggests the potential for developing targeted immunotherapeutic agents.

Metabolic Disorders: Given L-Leucine's role in glucose homeostasis and energy balance, its derivatives are being studied for potential applications in treating metabolic disorders like obesity and diabetes. nih.gov

Anticancer Agents: Novel compounds incorporating L-leucine have shown potent antitumor activity. acs.org

Integration with Advanced Computational Chemistry for Predictive Studies

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For L-Leucine tert-butyl ester hydrochloride, these techniques can accelerate research and development.

Applications of computational chemistry include:

Predicting Physicochemical Properties: Computational models can predict properties such as solubility, stability, and reactivity, guiding experimental work.

Molecular Dynamics Simulations: Simulations using software like Gromacs can help understand the self-assembly of amino acid esters and their interactions with biological molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to design and evaluate new derivatives of L-Leucine tert-butyl ester hydrochloride with desired biological activities.

Toxicity Prediction: Machine learning models are being developed to predict the ecotoxicity of chemical compounds, including ionic liquids used in synthesis, which can guide the design of safer chemicals. researchgate.net

Table 2: Predicted Physicochemical Properties of L-Leucine tert-butyl ester hydrochloride

Property Predicted Value
Molecular Weight 223.74 g/mol sigmaaldrich.com
Molecular Formula C10H22ClNO2 chem960.com
Hydrogen Bond Donor Count 2 chem960.com
Hydrogen Bond Acceptor Count 3 chem960.com
Rotatable Bond Count 5 chem960.com
Topological Polar Surface Area 52.3 Ų chem960.com
LogP 3.20380 chem960.com
Boiling Point 222.4°C at 760 mmHg chem960.com
Melting Point 167°C (lit.) chem960.com
Flash Point 90.3℃ chem960.com

Challenges in Scalability and Cost-Effectiveness for Research and Industry

Despite the promising research directions, several challenges remain in the large-scale production and application of L-Leucine tert-butyl ester hydrochloride and other amino acid derivatives.

Scalability of Green Synthesis: While green synthetic routes show promise in the lab, scaling them up for industrial production can be challenging. google.com Maintaining efficiency and cost-effectiveness at a larger scale is a key hurdle.

Industrial Adaptation: Many of the novel synthetic methods are still in the early stages of development and require further optimization for industrial-scale preparation. google.com Existing industrial processes often have limitations such as low yields or long reaction times. google.com

Market Demand and Applications: The market for specific amino acid esters is driven by demand in the pharmaceutical, food, and animal feed industries. dataintelo.comverifiedmarketresearch.com Expanding the applications of L-Leucine tert-butyl ester hydrochloride will be crucial for driving down costs through economies of scale.

Q & A

Q. What are the common synthetic routes for L-Leucine tert-butyl ester hydrochloride?

The compound is synthesized via esterification of L-Leucine with tert-butanol under acidic conditions. For example, in Ugi-4CR reactions, it is reacted with aldehydes (e.g., Boc-protected phenylalanine), isocyanides, and tertiary amines (e.g., Et₃N) in methanol. Post-reaction purification involves sequential aqueous washes (citric acid, NaHCO₃, brine) and column chromatography (n-hexane/EtOAc) . Alternative routes include activation with coupling agents like HATU in anhydrous DCM/DMF mixtures .

Q. How is purity assessed and ensured during synthesis?

Purity is monitored via thin-layer chromatography (TLC) during reaction progression , with final purity ≥98% confirmed by TLC . Post-synthesis purification steps (e.g., aqueous washes to remove diethylammonium chloride ) and column chromatography are critical. Analytical techniques like ¹H/¹³C NMR (e.g., for structural validation of tert-butyl esters ) and HPLC are recommended for rigorous quality control.

Q. What are its primary applications in peptide chemistry?

It serves as a protected amino acid building block in peptide synthesis. For instance, it is used in Ugi-4CR to generate peptidomimetics and in HATU-mediated couplings with N-Fmoc-proline to form amide bonds . The tert-butyl ester group enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in coupling reactions?

The tert-butyl group introduces steric hindrance, which can slow reaction kinetics but improves regioselectivity. For example, in HATU-mediated couplings, collidine is used as a non-nucleophilic base to minimize racemization, while DMF enhances reagent solubility . Comparative studies with methyl esters (e.g., L-Leucine methyl ester hydrochloride ) reveal that bulkier esters reduce aggregation in hydrophobic environments, improving coupling efficiency.

Q. What strategies resolve contradictory yields in amide bond formation?

Variability in yields can arise from solvent polarity (e.g., DCM vs. MeOH), base selection (Et₃N vs. collidine), or incomplete activation of carboxyl groups. Systematic optimization involves:

  • Screening coupling agents (EDC/NHS vs. HATU ).
  • Adjusting stoichiometry (e.g., 1.5 eq of HATU relative to substrate ).
  • Pre-activation of carboxylic acids to avoid competing hydrolysis .

Q. How can NMR data distinguish L-Leucine tert-butyl ester hydrochloride from its D-isomer?

Chiral resolution requires ¹H/¹³C NMR analysis of stereospecific signals. For example, the α-proton (CH(NH₂)) in the L-isomer exhibits a distinct splitting pattern (J = 6–8 Hz) due to its (S)-configuration. Comparative data with D-Leucine tert-butyl ester hydrochloride (CAS 13081-32-8 ) can confirm enantiopurity via chemical shift differences in the tert-butyl (C(CH₃)₃) and backbone carbons .

Q. What analytical methods validate the removal of hydrochloride counterions post-synthesis?

Ion chromatography or titration with AgNO₃ can quantify chloride ions. Alternatively, washing with saturated NaHCO₃ removes HCl via neutralization, as evidenced by pH stabilization of the aqueous phase . Residual chloride can also be detected via elemental analysis or conductivity measurements.

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Discrepancies arise from differences in purity (e.g., hygroscopicity introducing water ), polymorphic forms, or measurement techniques (e.g., capillary vs. DSC). Standardizing drying protocols (storage at −20°C ) and using differential scanning calorimetry (DSC) can mitigate variability.

Q. How to address conflicting stereochemical outcomes in Ugi-4CR reactions?

Steric effects of the tert-butyl group may alter transition-state geometries. For example, in Cu-catalyzed reactions, chiral ligands or solvent polarity (e.g., MeOH vs. DCM ) can reverse enantioselectivity. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) are recommended to elucidate mechanistic pathways.

Methodological Best Practices

  • Storage: Store at −20°C in airtight containers to prevent hydrolysis of the ester group .
  • Handling: Use N95 gloves and eyeshields due to its WGK 3 hazard classification .
  • Data Reporting: Include CAS 2748-02-9 , molecular weight (223.74 g/mol ), and SMILES (Cl.CC (C)CC@HC(=O)OC(C)(C)C ) for reproducibility.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.